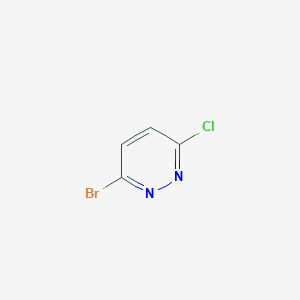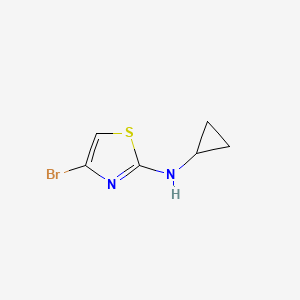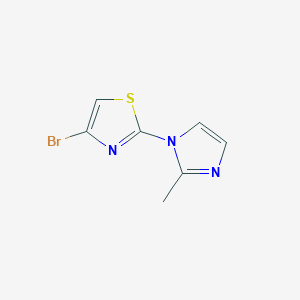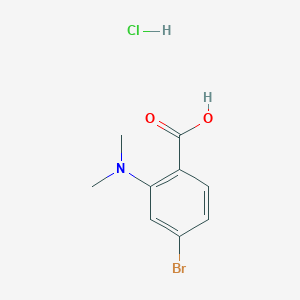
4-ブロモ-2-(ジメチルアミノ)安息香酸塩酸塩
概要
説明
4-Bromo-2-(dimethylamino)benzoic acid hydrochloride is an organic compound that belongs to the class of aromatic carboxylic acids. It is characterized by the presence of a bromine atom, a dimethylamino group, and a carboxylic acid group attached to a benzene ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
科学的研究の応用
4-Bromo-2-(dimethylamino)benzoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
It’s structurally similar compound, 4-(dimethylamino)benzoic acid, has been found to interact withReplicase polyprotein 1ab and Orf1a polyprotein of SARS-CoV .
Mode of Action
The presence of thedimethylamino group and benzoic acid moiety suggests potential interactions with biological targets via hydrogen bonding and electrostatic interactions .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Given its structural similarity to 4-(dimethylamino)benzoic acid, it may have potential antiviral properties against sars-cov .
生化学分析
Biochemical Properties
4-Bromo-2-(dimethylamino)benzoic acid hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact nature of these interactions can vary depending on the specific enzyme or protein involved .
Cellular Effects
The effects of 4-Bromo-2-(dimethylamino)benzoic acid hydrochloride on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of genes involved in various cellular processes, thereby impacting cell function and metabolism .
Molecular Mechanism
At the molecular level, 4-Bromo-2-(dimethylamino)benzoic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. It may bind to enzymes, inhibiting or activating their activity, which in turn affects biochemical pathways. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-(dimethylamino)benzoic acid hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, leading to changes in its activity and effects on cells .
Dosage Effects in Animal Models
The effects of 4-Bromo-2-(dimethylamino)benzoic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage in determining the compound’s impact .
Metabolic Pathways
4-Bromo-2-(dimethylamino)benzoic acid hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may undergo metabolic transformations, leading to the formation of different metabolites that can further affect biochemical pathways .
Transport and Distribution
Within cells and tissues, 4-Bromo-2-(dimethylamino)benzoic acid hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which in turn influence its activity and effects on cellular processes .
Subcellular Localization
The subcellular localization of 4-Bromo-2-(dimethylamino)benzoic acid hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall impact on cellular function .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(dimethylamino)benzoic acid hydrochloride typically involves the bromination of 2-(dimethylamino)benzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The resulting product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-2-(dimethylamino)benzoic acid hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures before being packaged for distribution.
化学反応の分析
Types of Reactions
4-Bromo-2-(dimethylamino)benzoic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include quinones and other oxidized compounds.
Reduction Reactions: Products include alcohols and aldehydes.
類似化合物との比較
Similar Compounds
2-(4-Dimethylamino-2-hydroxybenzoyl)benzoic acid: This compound has a similar structure but with a hydroxy group instead of a bromine atom.
4-Bromo-2,5-dimethylbenzoic acid: This compound has an additional methyl group on the benzene ring.
Uniqueness
4-Bromo-2-(dimethylamino)benzoic acid hydrochloride is unique due to the presence of both a bromine atom and a dimethylamino group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various chemical and biological applications.
特性
IUPAC Name |
4-bromo-2-(dimethylamino)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2.ClH/c1-11(2)8-5-6(10)3-4-7(8)9(12)13;/h3-5H,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSFCALBEOOINB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)Br)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


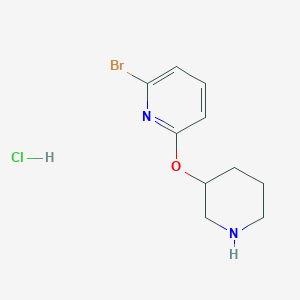
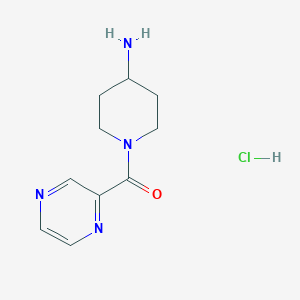
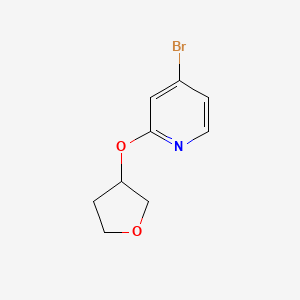
![5-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1371962.png)
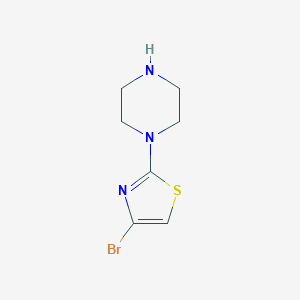
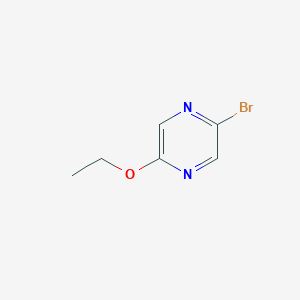
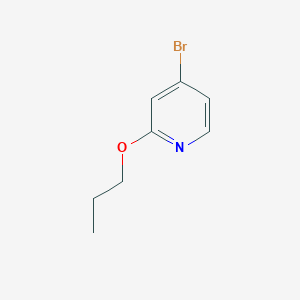

![{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine](/img/structure/B1371971.png)


